2-(2,4-Difluorophenyl)acetamide
Description
Significance of Fluorinated Aromatic Acetamides as Research Scaffolds
The strategic incorporation of fluorine atoms into aromatic acetamides is a widely recognized strategy in medicinal chemistry and materials science. uni.lubldpharm.com Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can lead to enhanced metabolic stability, increased binding affinity to biological targets, and modulated lipophilicity. bldpharm.com These attributes make fluorinated aromatic acetamides attractive candidates for the development of new therapeutic agents and functional materials. For instance, the amide bond is a cornerstone of many pharmaceuticals, and the presence of fluorine can significantly enhance their efficacy and pharmacokinetic profiles. uni.lu Research has shown that acetamide (B32628) derivatives and their analogues exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. nih.gov
The phenylacetamide moiety itself is a structural alert in many biologically active compounds. When combined with fluorine substituents on the phenyl ring, as in 2-(2,4-Difluorophenyl)acetamide, a unique electronic environment is created. This can influence the molecule's conformation and its interactions with its surroundings, making it a valuable tool for probing biological systems and designing molecules with specific functions.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSQINDQCWKFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Research Trajectories of 2 2,4 Difluorophenyl Acetamide and Its Analogues
Overview of Academic Research Pertaining to this compound and Analogues
The academic interest in compounds related to this compound is evident from the numerous studies on its isomers and more complex derivatives. For example, N-(2,4-difluorophenyl)acetamide, an isomer of the title compound, has been a subject of study, with its basic chemical and physical properties well-documented. nist.gov
Research into analogues often involves the modification of the acetamide group or the phenyl ring to explore structure-activity relationships. For instance, the synthesis of N-(2,4-difluorophenyl)-2-(dimethylamino)acetamide highlights how the core structure can be functionalized to create new chemical entities. nih.gov Similarly, the preparation of 2-chloro-N-(2,4-difluorophenyl)acetamide and 2,2,2-trichloro-N-(2,4-difluorophenyl)acetamide demonstrates the exploration of halogenated derivatives, which can further modulate the compound's properties. uni.luuni.lu
Patents in the field also point towards the application of related phenylacetamide derivatives as inhibitors of enzymes like aldose reductase, which is relevant in the context of diabetes. google.com This suggests a potential avenue of research for this compound itself.
The table below provides a summary of the basic properties of this compound and a selection of its closely related analogues that have been noted in the chemical literature.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₇F₂NO | 171.14 |
| N-(2,4-Difluorophenyl)acetamide | C₈H₇F₂NO | 171.14 |
| 2-Chloro-N-(2,4-difluorophenyl)acetamide | C₈H₆ClF₂NO | 205.59 |
| 2,2,2-Trichloro-N-(2,4-difluorophenyl)acetamide | C₈H₄Cl₃F₂NO | 274.48 |
| N-(2,4-Difluorophenyl)-2-(dimethylamino)acetamide | C₁₀H₁₂F₂N₂O | 214.21 |
Table 1: Properties of this compound and Related Compounds. This interactive table allows for the comparison of key properties across a selection of related fluorinated acetamides.
Advanced Spectroscopic and Structural Characterization of 2 2,4 Difluorophenyl Acetamide and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For fluorinated compounds like 2-(2,4-difluorophenyl)acetamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is particularly insightful.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms (protons) in a molecule. In this compound, the methylene (B1212753) (-CH₂-) protons and the amide (-NH₂) protons give rise to characteristic signals. The aromatic protons on the difluorophenyl ring exhibit complex splitting patterns due to coupling with each other and with the neighboring fluorine atoms.
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic-H | 7.48 - 6.96 | multiplet | - |
| Amide-NH₂ | 8.11 | singlet | - |
| Methylene-CH₂ | 3.30 - 2.21 | multiplet | - |
Note: The chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
In ¹³C NMR spectroscopy of this compound, distinct signals are observed for each unique carbon atom. The carbonyl carbon of the amide group typically appears at the downfield end of the spectrum (around 170-220 ppm) due to the deshielding effect of the double-bonded oxygen. pressbooks.pub The carbon atoms in the aromatic ring show characteristic shifts influenced by the attached fluorine atoms, which also induce carbon-fluorine coupling (J-coupling), providing further structural confirmation. uoi.gr The methylene carbon signal appears at a higher field.
| Carbon | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |
| Carbonyl (C=O) | ~162 - 164 | t, J = 28.0 - 30.9 |
| Aromatic C-F | ~158 - 162 | - |
| Aromatic C-H | ~109 - 136 | - |
| Methylene (-CH₂-) | ~38 - 45 | t, J = 20.7 - 22.3 |
Note: The chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. 't' denotes a triplet.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. thermofisher.com In this compound, the two fluorine atoms on the aromatic ring are in different chemical environments and therefore exhibit distinct signals. These signals are often split into multiplets due to coupling with each other (F-F coupling) and with adjacent protons (H-F coupling), providing valuable structural information. thermofisher.com The large coupling constants often observed in ¹⁹F NMR can help in assigning the positions of the fluorine substituents on the aromatic ring. thermofisher.com
| Fluorine | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |
| Aromatic F | -101.29 | d, ²JFF = 271.4 |
| Aromatic F | -104.53 | d, ²JFF = 271.4 |
Note: The chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. 'd' denotes a doublet and ²JFF refers to a two-bond fluorine-fluorine coupling.
Multi-dimensional NMR Techniques
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multi-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the complete elucidation of the molecular structure.
Mass Spectrometry (MS) Applications in Compound Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. nih.govnih.gov For this compound (C₈H₇F₂NO), the theoretical monoisotopic mass is 171.04958 Da. uni.lu HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This is particularly important in the analysis of unknown compounds or in confirming the identity of a synthesized molecule. The data from HRMS is critical for the registration of new chemical entities and for publication in scientific literature. acs.org
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 172.05686 |
| [M+Na]⁺ | 194.03880 |
| [M-H]⁻ | 170.04230 |
| [M+NH₄]⁺ | 189.08340 |
| [M+K]⁺ | 210.01274 |
Source: PubChemLite. uni.lu m/z refers to the mass-to-charge ratio.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating volatile and thermally stable compounds and providing unequivocal identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. For a compound like this compound, GC-MS serves as a definitive tool for confirming its identity and assessing its purity.
The analysis begins with the introduction of the sample into the gas chromatograph, where it is vaporized. The gaseous analytes are then separated based on their differential partitioning between a stationary phase (often a high-boiling point polymer coating a capillary column) and a mobile phase (an inert carrier gas, such as helium). The retention time (t_R), the time it takes for the compound to travel through the column, is a characteristic property under a specific set of chromatographic conditions and provides the first layer of identification.
Upon elution from the GC column, the separated molecules enter the mass spectrometer's ion source. Electron Ionization (EI) is the most common ionization method, where high-energy electrons (typically 70 eV) bombard the molecule, causing it to eject an electron and form a positively charged molecular ion (M⁺•). The molecular ion for this compound would have an m/z of approximately 171.05. Due to the high energy of EI, the molecular ion often undergoes extensive and reproducible fragmentation. This fragmentation pattern is unique to the molecule's structure and serves as a "molecular fingerprint."
Key fragmentation pathways for this compound would include the alpha-cleavage of the C-C bond between the carbonyl group and the methylene bridge, and the characteristic loss of the acetamide (B32628) group. The resulting fragment ions are then separated by a mass analyzer (e.g., a quadrupole) and detected. The resulting mass spectrum, a plot of ion abundance versus m/z, is compared against spectral libraries or analyzed manually to confirm the structure.
For purity assessment, the total ion chromatogram (TIC) is used. A pure sample should ideally show a single, sharp chromatographic peak at the characteristic retention time. The presence of other peaks indicates impurities, which can then be identified by their respective mass spectra. Quantitative analysis to determine the percentage of purity can be performed by integrating the area of the main peak relative to the total area of all peaks. In some cases, derivatization may be employed to increase the volatility of the analyte for GC-MS analysis. researchgate.netnih.gov
Table 1: Predicted GC-MS Fragmentation Data for this compound
| m/z (Predicted) | Proposed Fragment Ion | Structure of Fragment |
|---|---|---|
| 171 | [M]⁺• (Molecular Ion) | [C₈H₇F₂NO]⁺• |
| 127 | [C₇H₄F₂]⁺ | Difluorotropylium ion (from cleavage of CH₂CONH₂) |
| 113 | [M - CONH₂]⁺ | [C₇H₅F₂]⁺ |
| 44 | [CONH₂]⁺ | [H₂NCO]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of complex mixtures, particularly for compounds that are not suitable for GC-MS due to low volatility or thermal instability. This compound, being moderately polar, is well-suited for LC-MS analysis, which is frequently used for monitoring compounds in various matrices. waters.comhpst.cz
In LC-MS, the sample mixture is first separated by a liquid chromatograph, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The separation occurs in a column packed with a stationary phase (commonly C18-modified silica (B1680970) for reversed-phase chromatography) as a liquid mobile phase (a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) is pumped through. hpst.cz By programming a gradient of increasing organic solvent, compounds in a mixture are eluted at different times based on their relative hydrophobicity.
After separation, the eluent from the LC column is directed into the mass spectrometer's ion source. Since the mobile phase is a liquid, an interface such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is required to desolvate and ionize the analyte molecules. ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ (in positive ion mode) or deprotonated molecules [M-H]⁻ (in negative ion mode), with minimal fragmentation. nih.gov For this compound, the [M+H]⁺ ion would be observed at m/z 172.06 and the [M-H]⁻ ion at m/z 170.04. uni.lu
For enhanced selectivity and sensitivity in complex mixture analysis, tandem mass spectrometry (LC-MS/MS) is often employed. nih.gov In this setup, a precursor ion (e.g., the [M+H]⁺ ion) is selected by the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell to generate product ions, and these product ions are then analyzed by a second mass analyzer. This process, known as Selected Reaction Monitoring (SRM), provides a very high degree of specificity, allowing for the quantification of the target analyte even in the presence of co-eluting interferences.
Table 2: Typical LC-MS Parameters for this compound Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separation based on hydrophobicity |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, provides protons for ionization |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical scale LC |
| Ionization Mode | Positive ESI | Forms [M+H]⁺ ions |
| Precursor Ion (MS1) | m/z 172.06 | Selection of the protonated molecule |
| Product Ions (MS2) | e.g., m/z 127.0, 109.0 | Characteristic fragments for confirmation/quantification |
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy states. For a vibration to be IR active, it must result in a change in the molecule's dipole moment.
The FT-IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its specific functional groups. researchgate.net The amide group gives rise to some of the most prominent peaks. The N-H stretching vibrations of the primary amide (-CONH₂) typically appear as two bands in the 3400-3100 cm⁻¹ region. The highly polar carbonyl (C=O) group produces a strong and sharp absorption band, known as the Amide I band, usually between 1700 and 1650 cm⁻¹. The N-H bending vibration, or Amide II band, is found around 1640-1550 cm⁻¹.
The difluorophenyl ring also contributes significantly to the spectrum. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. Crucially, the strong C-F stretching vibrations will produce intense bands typically in the 1350-1100 cm⁻¹ range, providing clear evidence of the fluorine substitution. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring (around 900-700 cm⁻¹) can provide information about the substitution pattern.
Table 3: Predicted FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
|---|---|---|---|
| 3400 - 3200 | Asymmetric & Symmetric N-H Stretch | Primary Amide (-CONH₂) | Medium-Strong |
| 3100 - 3000 | Aromatic C-H Stretch | Difluorophenyl Ring | Medium-Weak |
| 2980 - 2850 | Aliphatic C-H Stretch | Methylene (-CH₂-) | Medium-Weak |
| 1700 - 1650 | C=O Stretch (Amide I) | Carbonyl | Strong |
| 1640 - 1550 | N-H Bend (Amide II) | Primary Amide (-CONH₂) | Medium-Strong |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium-Variable |
| 1350 - 1100 | C-F Stretch | Aryl-Fluoride | Strong |
| 900 - 700 | Aromatic C-H Out-of-Plane Bend | Substituted Benzene | Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that relies on inelastic scattering of monochromatic light, usually from a laser. mdpi.com When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy. This energy difference corresponds to the vibrational energy of the molecule. For a vibration to be Raman active, it must cause a change in the molecule's polarizability.
In the Raman spectrum of this compound, vibrations of non-polar bonds and symmetric vibrations tend to produce the strongest signals. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are typically very intense in the Raman spectrum, providing a strong fingerprint for the phenyl group. The C-F bonds will also have characteristic Raman shifts.
While the C=O stretching vibration is strong in the IR spectrum due to its large change in dipole moment, it is also typically observable in the Raman spectrum. Conversely, the N-H stretching vibrations, which are strong in the IR, are often weaker in the Raman spectrum. This complementarity between IR and Raman spectroscopy is highly valuable; using both techniques provides a more complete vibrational analysis of the molecule. researchgate.net
Table 4: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
|---|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Difluorophenyl Ring | Strong |
| 2980 - 2850 | Aliphatic C-H Stretch | Methylene (-CH₂-) | Medium |
| 1700 - 1650 | C=O Stretch (Amide I) | Carbonyl | Medium |
| 1620 - 1580 | Aromatic Ring Breathing | Difluorophenyl Ring | Very Strong |
| 1350 - 1100 | C-F Stretch | Aryl-Fluoride | Medium-Strong |
| ~1000 | Symmetric Ring Breathing | Substituted Benzene | Strong |
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Analysis of Molecular Conformation
To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted in a diffractometer and irradiated with a beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensity. youtube.com
By rotating the crystal and collecting thousands of these diffraction spots, a complete dataset is obtained. The data is then processed using complex mathematical (Fourier transform) methods to generate an electron density map of the unit cell—the basic repeating unit of the crystal lattice. From this map, the positions of individual atoms can be determined with very high precision (typically to within a few thousandths of an Ångstrom).
A successful single-crystal X-ray diffraction analysis of this compound would yield a wealth of structural information:
Precise Bond Lengths and Angles: Confirming the geometry of the amide and difluorophenyl groups.
Molecular Conformation: Determining the torsion angles, such as the angle between the plane of the phenyl ring and the plane of the amide group. This would reveal whether the molecule adopts a planar or a more twisted conformation in the solid state, which is influenced by steric hindrance and electronic interactions.
Intermolecular Interactions: Revealing how the molecules pack together in the crystal lattice. A key feature would be the presence of hydrogen bonds. The primary amide group (-CONH₂) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the molecules would form extended networks of N-H···O=C hydrogen bonds, which are common in primary amides and play a crucial role in stabilizing the crystal structure. The fluorine atoms could also participate in weaker C-H···F interactions.
This detailed structural knowledge is fundamental for understanding the physicochemical properties of the compound and its interactions in a biological or material science context.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
In the solid state, the crystal structure of organic molecules is governed by a network of intermolecular interactions. For amide-containing compounds, hydrogen bonds are a primary directional force in determining the molecular packing. In the case of acetamide derivatives, the amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. This typically leads to the formation of robust hydrogen-bonding motifs.
Interactive Data Table: Common Hydrogen Bond Interactions in Acetamide Derivatives
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Description |
| N—H⋯O | Amide N-H | Carbonyl O | 2.8 - 3.2 | Strong, highly directional interaction, often forming chains or dimers. |
| C—H⋯O | Aromatic or Aliphatic C-H | Carbonyl O | 3.0 - 3.8 | Weaker interaction, contributing to the overall crystal packing. |
| C—H⋯F | Aromatic or Aliphatic C-H | Fluorine | 3.0 - 3.8 | Weak hydrogen bond, influences conformation and packing in fluorinated compounds. |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Non-covalent interaction between aromatic rings, contributing to crystal cohesion. |
Polymorphism and Crystal Engineering Considerations
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in pharmaceutical and materials science. Different polymorphs of the same compound can exhibit different physical properties, including solubility, melting point, and stability. The study of polymorphism in this compound would require the experimental identification of different crystalline forms, which, as noted, is not available.
However, studies on related molecules, such as the dimethyl sulfoxide (B87167) (DMSO) solvates of 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT), have revealed the existence of polymorphic forms. researchgate.net These studies show that subtle differences in hydrogen bonding and molecular packing can lead to different crystal structures with varying thermodynamic stabilities. researchgate.net The analysis of Hirshfeld surfaces in such studies helps to quantify the different types of intermolecular contacts and understand the packing differences between polymorphs. researchgate.net
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. For a molecule like this compound, crystal engineering strategies could be employed to control its solid-state architecture and properties. This could involve co-crystallization with other molecules (co-formers) to introduce new hydrogen-bonding motifs or to modify the existing ones. The fluorinated phenyl ring offers a site for potential halogen bonding interactions, which is another tool in the crystal engineer's toolkit. The design of specific supramolecular synthons, which are reliable and recurring intermolecular interaction patterns, is key to predictable crystal engineering. For acetamides, the amide-amide hydrogen-bonded chain is a very robust synthon.
Computational Chemistry and Theoretical Investigations of 2 2,4 Difluorophenyl Acetamide
Quantum Chemical Calculations for Electronic and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.
Prediction and Interpretation of Spectroscopic Parameters (e.g., UV-Vis Absorption, Vibrational Frequencies, NMR Chemical Shifts)With the optimized geometry, theoretical spectroscopic data can be calculated.
Vibrational Frequencies: The calculation of harmonic vibrational frequencies (FT-IR, Raman) is crucial for characterizing the molecule. researchgate.net Specific vibrational modes can be assigned to the stretching and bending of functional groups like the C=O, N-H, and C-F bonds. researchgate.net
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum, providing information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to π-π* or n-π* transitions. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values are then compared to experimental data (if available) to confirm the molecular structure. nih.gov
Analysis of Molecular Electrostatic Potential (MEP) and Reactivity Descriptors (e.g., HOMO-LUMO Gap, Fukui Indices, Chemical Hardness)
Molecular Electrostatic Potential (MEP): An MEP map provides a visual guide to the charge distribution around the molecule. acs.org It highlights electron-rich regions (negative potential, typically around electronegative atoms like oxygen and fluorine), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, often near hydrogen atoms), which are prone to nucleophilic attack.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. acs.org
Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors like chemical hardness, softness, and electronegativity can be calculated. Local reactivity can be predicted using Fukui functions, which identify the specific atoms within the molecule most likely to participate in electrophilic, nucleophilic, or radical reactions. nih.gov
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on a single, static molecule (often in a vacuum), molecular modeling and dynamics simulations can predict the behavior of the molecule over time, often in a solvated or biological environment. nih.gov A molecular dynamics simulation would involve placing the molecule in a simulation box, often with water molecules, and calculating the forces on each atom over a series of time steps. This would provide insights into the molecule's flexibility, conformational changes in solution, and how it interacts with its environment through hydrogen bonding and other non-covalent interactions. researchgate.net
Molecular Docking for Predicting Ligand-Target Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. This method is instrumental in structure-based drug design for predicting the binding affinity and interaction patterns of a compound within the active site of a biological target.
While specific docking studies focusing solely on 2-(2,4-difluorophenyl)acetamide are not extensively detailed in the literature, numerous investigations have been conducted on its derivatives, particularly N-substituted phenyl acetamides. These studies provide valuable insights into how the core this compound scaffold can interact with various enzymatic targets.
Research on phenyl acetamide (B32628) derivatives has shown their potential as inhibitors of enzymes like sirtuin 2, where they form stable complexes through hydrogen and hydrophobic bonds. nih.gov In a similar vein, studies on 2-bromo-N-(2,4-difluorophenyl)acetamide have explored its interactions with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The acetamide group is often crucial for forming hydrogen bonds with amino acid residues in the enzyme's active site, while the 2,4-difluorophenyl ring typically engages in hydrophobic or π-π stacking interactions. nih.gov For instance, in docking studies of pyrazole (B372694) derivatives against various protein kinases, the amino group of an acetamide-like moiety frequently acts as a hydrogen bond donor, contributing significantly to the binding affinity. nih.gov Molecular docking of quinoline-benzimidazole derivatives bearing a piperazine (B1678402) acetamide link has also revealed strong binding interactions within the active site of alpha-glucosidase, involving hydrogen bonding and π-π stacking. rawdatalibrary.net
These collective findings suggest that the this compound structure serves as a potent pharmacophore. The acetamide portion acts as a key hydrogen bonding unit, and the difluorinated phenyl ring contributes to binding through hydrophobic and other non-covalent interactions, which are critical for the molecule's potential inhibitory activity against various enzymes.
Table 1: Representative Molecular Docking Studies of Acetamide Derivatives
| Derivative Class | Target Enzyme | Key Findings/Interactions | Reference |
|---|---|---|---|
| Phenyl Acetamide Derivatives | Sirtuin 2 | Formation of stable complexes via hydrogen and hydrophobic bonds. | nih.gov |
| Pyrrolidine Derivatives with Acetamide Moiety | Acetylcholinesterase (AChE) | The acetamide group formed three hydrogen bonds with Tyr124 and Trp86 residues in the anionic subsite. | nih.gov |
| N-Aryl Acetamides | Rhomboid Protease 8 (ROM8) | Identified as potent inhibitors of P. falciparum development through target interaction. | acs.org |
| Quinoline-Benzimidazole Piperazine Acetamides | Alpha-glucosidase | Strong binding interactions observed, including hydrogen bonding and π-π stacking. | rawdatalibrary.net |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
MD simulations on complexes of acetamide derivatives and their target proteins have been used to confirm the stability of binding poses. nih.govrawdatalibrary.net Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues. A stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket without significant conformational changes, indicating a stable complex. nih.gov
For example, MD simulations performed on phenyl acetamide derivatives bound to the sirtuin 2 protein showed the formation of stable complexes, with the most active compounds maintaining a higher number of hydrogen bonds throughout the simulation. nih.gov Similarly, simulations of a quinoline-benzimidazole derivative with an acetamide linker revealed that the compound formed a highly stable complex with its target enzyme. rawdatalibrary.net
Furthermore, MD trajectories can be used to calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov These calculations provide a more accurate estimation of binding affinity than docking scores alone. Studies on various inhibitors have shown that lower binding free energy values correlate with more stable and potent inhibition. nih.gov For instance, MD simulations were used to investigate the binding of inhibitors to acetylcholinesterase, predicting interaction modes via hydrophobic interactions and hydrogen bonds within the active-site gorge. mdpi.com
Table 2: Application of Molecular Dynamics in Studying Acetamide Derivative-Protein Complexes
| Derivative/System | Simulation Time | Key Stability Metric/Finding | Reference |
|---|---|---|---|
| Phenyl Acetamide - Sirtuin 2 Complex | Not Specified | Active compounds formed stable complexes with persistent hydrogen bonds. | nih.gov |
| Quinoline-Benzimidazole Acetamide - Alpha-glucosidase | Not Specified | The compound formed a highly stable complex with the enzyme. | rawdatalibrary.net |
| Withanolide A - α-amylase/α-glucosidase | Not Specified | Calculation of binding free energy confirmed high affinity and stable binding. | nih.gov |
| Sarcorucinine-D - Acetylcholinesterase | 100 ns | Predicted stable interaction via hydrophobic contacts and hydrogen bonds in the active site. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Approaches
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable for designing new compounds with improved potency or desired properties and for predicting the behavior of untested chemicals.
QSAR: QSAR studies on various classes of acetamide derivatives have been successfully conducted to elucidate the structural requirements for specific biological activities, such as anti-inflammatory or antioxidant effects. nih.govnih.gov These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression (MLR), to create an equation that relates these descriptors to the observed activity. researchgate.netplos.org
The validity and predictive power of a QSAR model are assessed using statistical metrics such as the coefficient of determination (R²) and the cross-validation coefficient (Q²). A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good predictive ability for new compounds. acs.org For example, a QSAR study on acetamidosulfonamide derivatives developed models with high correlation coefficients (Q² > 0.87) for predicting antioxidant activity. nih.govresearchgate.net Similarly, a QSAR model for phenyl acetamide derivatives targeting sirtuin 2 protein achieved a high predictive accuracy with an R²test value of 0.990. nih.gov These models help identify which molecular features, such as hydrophobicity, electronic properties, or steric factors, are most influential for the desired biological effect. nih.gov
Table 3: Statistical Validation of QSAR Models for Acetamide Derivatives
| Derivative Class | Biological Activity | Statistical Parameters | Reference |
|---|---|---|---|
| Acetamidosulfonamide Derivatives | Antioxidant (Radical Scavenging) | Q² = 0.9708 | nih.gov |
| Phenyl Acetamide Derivatives | Sirtuin 2 Inhibition | R²train = 0.978, R²test = 0.990 | nih.gov |
| Capsazepine Derivatives | Anti-inflammatory (TNF-α inhibition) | R² = 0.8779, R²pred = 0.5865 | plos.org |
| Dihydropyrimidinone Derivatives | Alkaline Phosphatase Inhibition | R² = 0.958, Q² = 0.903 | acs.org |
QSPR: The QSPR approach applies the same principles to predict physicochemical properties. nih.gov While less common for this compound itself, QSPR has been instrumental in predicting properties for related structures. For instance, a QSPR model was developed to forecast the sensitivity of potentiometric sensors based on diphenylphosphoryl acetamide ionophores for detecting heavy metal ions. sciforum.net This demonstrates the utility of QSPR in predicting the functional properties of materials and devices incorporating acetamide-based molecules, moving beyond biological activity to material science applications. sciforum.net
Biological Activity and Mechanistic Studies of 2 2,4 Difluorophenyl Acetamide and Analogues
General Biological Potentials of Fluorinated Acetamide (B32628) Derivatives
Fluorinated acetamide derivatives have demonstrated significant potential across various therapeutic areas, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory applications.
The antimicrobial properties of acetamide derivatives have been the subject of extensive research. The introduction of fluorine atoms can enhance the antimicrobial potency of these compounds.
Antifungal Activity:
The synthetic amide 2-chloro-N-phenylacetamide has shown antifungal activity against Aspergillus flavus strains, with minimum inhibitory concentrations (MICs) ranging from 16 to 256 μg/mL and minimum fungicidal concentrations (MFCs) between 32 and 512 μg/mL. scielo.br Its likely mechanism of action involves binding to ergosterol (B1671047) in the fungal plasma membrane and potentially inhibiting DNA synthesis. scielo.br Another study found that some arylsulfonamide derivatives exhibited fungicidal effects against Candida glabrata. nih.gov Specifically, an amine derivative and its hydrochloride salt were effective. nih.gov In the context of postharvest decay in citrus fruit, analogues of 2,4-Diacetylphloroglucinol (B43620) (2,4-DAPG) have been synthesized and tested for their antifungal properties. nih.gov One derivative, in particular, demonstrated significantly higher antifungal activity against Penicillium digitatum and P. italicum compared to the parent compound. nih.gov
Antibacterial Activity:
Synthetic amides derived from hydroxycinnamic acids (HCAs) have displayed notable antibacterial properties, including activity against Mycobacterium tuberculosis. nih.gov The introduction of a difluoromethyl moiety into methoxycinnamoyl amides has been shown to enhance antibacterial activity and selectivity, particularly against Mycobacterium smegmatis. nih.gov A series of novel 2-mercaptobenzothiazole-based acetamide derivatives were synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Several of these compounds exhibited significant antibacterial activity, with one in particular showing promise as a lead molecule for the development of new antibacterial agents. nih.gov Furthermore, p-acetamide has demonstrated antimicrobial activity against a range of both Gram-positive and Gram-negative bacteria, as well as the yeast Candida glabrata. acs.org
Table 1: Antimicrobial Activity of Selected Acetamide Derivatives
| Compound/Derivative | Target Microorganism | Activity | Reference |
|---|---|---|---|
| 2-chloro-N-phenylacetamide | Aspergillus flavus | Antifungal (MIC: 16-256 μg/mL) | scielo.br |
| Arylsulfonamide derivatives | Candida glabrata | Fungicidal | nih.gov |
| 2,4-DAPG analogue (MP4) | Penicillium digitatum, P. italicum | Antifungal | nih.gov |
| Difluoromethyl methoxycinnamoyl amides | Mycobacterium smegmatis | Antibacterial (MIC = 8 µg/mL) | nih.gov |
| 2-mercaptobenzothiazole acetamide derivatives | Gram-positive & Gram-negative bacteria | Antibacterial | nih.gov |
| p-Acetamide | Gram-positive & Gram-negative bacteria, C. glabrata | Antimicrobial | acs.org |
Fluorinated acetamides have also been investigated for their potential as anticancer agents. The fluorene (B118485) moiety within some acetamide compounds has been studied for its potential biological activities, including anticancer properties. ontosight.ai Fluorination of these compounds can alter their interaction with biological targets, potentially leading to more effective or selective drugs. ontosight.ai
A series of acetamide sulphonyl analogues were designed and screened for their in-vitro cytotoxic activity against several human cancer cell lines, including HCT-1, SF268, HT-15, MCF-7, and PC-3. nih.gov In another study, novel phenoxy thiazoles with methyl and fluoro substitutes demonstrated potential cytotoxic efficacy with an average IC₅₀ value of approximately 13 μM. nih.gov Further research on phenoxy derivatives has identified compounds with good cytotoxic efficacy against various cancer cell lines. nih.gov
Several acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties. A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogues of known anticonvulsants, showed that some of these compounds provided protection in the maximal electroshock (MES) seizure model. nih.gov Another study described new piperazine (B1678402) or morpholine (B109124) acetamides derived from various cyclic dicarboximides, with some compounds showing efficacy in the MES screen. nih.gov For example, 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione showed protection against electrically induced seizures. nih.gov
Furthermore, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated in MES, psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov The most active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated a more favorable efficacy and safety profile than the reference drug valproic acid in the MES and 6 Hz tests. nih.gov The probable mechanism of action for this compound is believed to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov Research into (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides with a hybrid structure also identified a compound with potent anticonvulsant activity in the MES and 6 Hz seizure models, with its likely mechanism involving the inhibition of calcium currents mediated by Cav1.2 (L-type) channels. semanticscholar.org
Acetamide derivatives have been extensively studied for their anti-inflammatory properties, often targeting the cyclooxygenase (COX) enzymes. archivepp.comgalaxypub.co Many of these compounds are designed as selective COX-2 inhibitors to reduce the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). archivepp.comgalaxypub.coarchivepp.com
N-(2-hydroxy phenyl) acetamide has demonstrated anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritic rats. nih.gov Treatment with this compound retarded the reduction in body weight and the increase in paw edema volume, and also reduced the serum levels of pro-inflammatory cytokines IL-1 beta and TNF-alpha. nih.gov A study on new acetamide derivatives reported that several compounds showed significant anti-inflammatory activity compared to the standard drug diclofenac (B195802) sodium. researchgate.net Molecular docking studies suggested that these compounds interact with key residues in the COX-2 active site. researchgate.net
Furthermore, some acetamide derivatives have shown potential anti-inflammatory activity through the inhibition of reactive oxygen species (ROS) and nitric oxide (NO) production. researchgate.netmdpi.com Certain synthesized acetamide derivatives significantly reduced NO production in LPS-stimulated macrophages and ROS production induced by tert-butyl hydroperoxide. researchgate.netmdpi.com
Table 2: Anti-inflammatory and Anticonvulsant Activity of Selected Acetamide Derivatives
| Compound/Derivative | Biological Target/Model | Activity | Reference |
|---|---|---|---|
| N-(2-hydroxy phenyl) acetamide | Adjuvant-induced arthritic rats | Anti-inflammatory, Anti-arthritic | nih.gov |
| Novel Acetamide Derivatives | COX-2 | Anti-inflammatory | researchgate.net |
| Acetamide Derivatives | LPS-stimulated macrophages | Inhibition of NO and ROS production | researchgate.netmdpi.com |
| 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione | Maximal Electroshock (MES) seizure model | Anticonvulsant | nih.gov |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES and 6 Hz seizure models | Anticonvulsant | nih.gov |
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanisms by which fluorinated acetamides exert their biological effects is crucial for the development of more potent and selective therapeutic agents.
The biological activity of fluorinated acetamide derivatives is often attributed to their ability to interact with specific enzymes and receptors.
Enzyme Inhibition:
A primary mechanism of action for many acetamide derivatives is enzyme inhibition. For instance, the anti-inflammatory effects of many of these compounds are due to their selective inhibition of the COX-2 enzyme. archivepp.comgalaxypub.coarchivepp.com Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the COX-2 active site, often involving interactions with key amino acid residues like Tyr385 and Ser530. researchgate.net
In the context of anticancer activity, some phenoxy thiazole (B1198619) derivatives have been shown to repress HIF-1α through p53/MDM-2 mediated degradation. nih.gov For antifungal activity, the proposed mechanism for 2-chloro-N-phenylacetamide involves binding to ergosterol in the fungal cell membrane and potentially inhibiting thymidylate synthase, an enzyme involved in DNA synthesis. scielo.br Furthermore, some N-substituted sulfonyl amides incorporating a 1,3,4-oxadiazol structural motif have been identified as inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), which are relevant targets for Alzheimer's disease. nih.gov
Ion Channel Modulation:
The anticonvulsant properties of certain acetamide derivatives are linked to their ability to modulate ion channels. For example, the most potent compound in a series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamides is believed to act by interacting with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. nih.gov Similarly, a hybrid pyrrolidine-2,5-dione derivative with strong anticonvulsant activity is thought to work by inhibiting calcium currents mediated by Cav1.2 (L-type) channels. semanticscholar.org 2,4(1H)-Diarylimidazoles, which have shown anticonvulsant activity, are also known to inhibit hNa(V)1.2 sodium channel currents. drugbank.com
Specific Binding Interactions within Enzyme Active Sites and Receptor Pockets
The precise way in which a molecule fits into the active site of an enzyme or the pocket of a receptor determines its biological effect. For analogues of 2-(2,4-difluorophenyl)acetamide, specific binding interactions have been characterized, shedding light on their mechanisms of action.
One area of investigation has been the dopamine (B1211576) transporter (DAT), a key protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft. Atypical DAT inhibitors are of interest for their potential in treating psychostimulant abuse. Research into modafinil (B37608) analogues, which share structural similarities with acetamides, has revealed novel compounds with high affinity for DAT. For instance, certain analogues have demonstrated high DAT affinity with Kᵢ values as low as 2.5 nM. nih.gov These compounds are being explored for their ability to inhibit dopamine reuptake without producing the locomotor stimulation associated with substances like cocaine, suggesting a different binding mode within the transporter. nih.gov
The binding of small molecules like acetamides is highly dependent on the topology of the enzyme's active site. Studies on the binding of acetaminophen (B1664979) (APAP), a structurally related compound, to various cytochrome P450 (CYP) enzymes illustrate this principle. The regioselectivity of APAP metabolism is dictated by the size and shape of the CYP active site. In enzymes with a compact binding pocket, such as CYP1A2 and CYP2E1, APAP is held in a preferred conformation. nih.gov Conversely, in enzymes with larger active sites like CYP2C9 and CYP3A4, weaker interactions lead to less specific binding and a wider range of metabolites. nih.gov This highlights how the specific architecture of a binding pocket can precisely control the interaction with and metabolic fate of a small molecule, a principle that extends to this compound and its analogues.
Furthermore, the flexibility of both the ligand and the binding pocket can lead to selective activation of receptors. For example, derivatives of the promiscuous nuclear receptor ligand T0901317 have been designed to selectively activate the pregnane (B1235032) X receptor (PXR). One such molecule achieved this selectivity by utilizing the flexible nature of PXR's binding pocket, adopting a novel binding mode distinct from the parent compound. nih.gov This demonstrates that even subtle modifications to a core chemical structure can dramatically alter its binding interactions and subsequent biological activity.
| Compound/Analogue Class | Target | Key Findings |
| Modafinil Analogues | Dopamine Transporter (DAT) | High binding affinity (Kᵢ = 2.5 nM for some analogues) with an atypical inhibitor profile, suggesting a unique binding mode. nih.gov |
| Acetaminophen (APAP) | Cytochrome P450 (CYP) Enzymes | Binding conformation and metabolic regioselectivity are determined by the size and shape of the enzyme's active site. nih.gov |
| T0901317 Derivatives | Pregnane X Receptor (PXR) | Selective activation achieved through favorable utilization of the receptor's flexible binding pocket and a novel binding mode. nih.gov |
Interference with Cellular Processes and Membrane Integrity
While direct studies on the interference of this compound with cellular processes and membrane integrity are limited, research on its analogues provides valuable insights. The interactions of these compounds with cellular components can lead to a cascade of events that affect cell function and viability.
The binding of modafinil analogues to the dopamine transporter (DAT) is a prime example of interference with a critical cellular process. nih.gov By blocking the reuptake of dopamine, these molecules alter the signaling dynamics in neuronal circuits. This interference with neurotransmitter transport is the basis for their investigation as potential therapeutics for conditions like psychostimulant abuse. nih.gov
In the context of antifungal activity, analogues of 2,4-diacetylphloroglucinol (2,4-DAPG) have been shown to disrupt fungal cell integrity. One such analogue, MP4, caused wrinkling of the hyphae in pathogenic fungi, indicating a compromise of the cell wall or membrane. This physical disruption of the fungal structure is a key aspect of its antifungal mechanism.
The modulation of ion channels is another way acetamide-related compounds can interfere with cellular processes. For instance, the activation of sigma-2 (σ₂) receptors, which are linked to potassium channels and calcium release, can be influenced by specific ligands. nih.gov The ability of certain compounds to interact with these receptors suggests a potential to interfere with the intricate balance of ion concentrations that is crucial for normal cellular function.
Modulation of Key Biological Pathways Relevant to Disease States
The therapeutic potential of this compound and its analogues often lies in their ability to modulate biological pathways that are dysregulated in disease.
One notable example is the modulation of the immune response in the context of cancer. The synthetic compound N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide ( CL 259 ,763), an acetamide analogue, has been shown to be an orally active immunomodulator. nih.gov This compound enhances the ability of lymphocytes from tumor-primed animals to destroy tumor cells and boosts the inhibitory effects of macrophages on tumor cell growth. nih.gov The mechanism involves the increased release of interleukin-1 (IL-1) and interleukin-2 (B1167480) (IL-2) like factors from macrophages and lymphocytes, respectively. nih.gov Furthermore, it can restore the alloreactivity of lymphocytes in immunodepressed, tumor-bearing mice, potentially by interfering with suppressor cells. nih.gov This demonstrates a clear modulation of immune pathways relevant to oncology.
In the realm of neurological disorders, the modulation of pathways involving the dopamine transporter (DAT) by modafinil analogues is of significant interest. By acting as atypical DAT inhibitors, these compounds offer a potential therapeutic avenue for substance abuse disorders. nih.gov Their ability to selectively modulate dopamine levels without the adverse effects of traditional stimulants points to a nuanced interaction with neurological pathways.
Furthermore, the study of 2,4-DAPG analogues in fungi has revealed the modulation of pathways involving cytochrome P450 (CYP) genes. The modification of the expression of these genes in fungi by the analogue MP4 is thought to be linked to the disruption of cell membrane formation. This highlights the potential for acetamide-related compounds to interfere with essential metabolic and biosynthetic pathways in pathogenic organisms.
| Analogue | Disease-Relevant Pathway | Key Modulatory Effects |
| N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide ( CL 259 ,763) | Tumor Immunology | Augments lymphocyte and macrophage anti-tumor activity; increases IL-1 and IL-2-like factor release. nih.gov |
| Modafinil Analogues | Dopaminergic Neurotransmission | Atypical inhibition of the dopamine transporter, modulating dopamine levels in the brain. nih.gov |
| 2,4-DAPG Analogue (MP4) | Fungal Cytochrome P450 Pathways | Modifies the expression of CYP genes, likely interfering with cell membrane biosynthesis. |
Medicinal Chemistry and Drug Design Rationales for 2 2,4 Difluorophenyl Acetamide Scaffolds
Structure-Activity Relationship (SAR) Studieslumenlearning.comnih.gov
Impact of Fluoro-substitution Pattern on Bioactivity and Selectivityresearchgate.netnih.gov
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net The specific placement of fluorine atoms on the phenyl ring is critical and can dramatically influence a molecule's biological activity. researchgate.netnih.gov
The 2,4-difluoro pattern on the phenyl ring of the 2-(2,4-difluorophenyl)acetamide scaffold significantly impacts its electronic properties. Fluorine is the most electronegative element, and its presence on the aromatic ring withdraws electron density via the inductive effect. libretexts.org This electronic modification can alter the pKa of the molecule and its ability to interact with biological targets through hydrogen bonds or other non-covalent interactions. researchgate.netiucr.org
The substitution pattern affects not only the potency but also the selectivity of the compound. For instance, the difference in decarboxylation rates between 2,4-dichlorophenoxyacetic acid and its analog with fluorine at the 4-position highlights how a single halogen change can inhibit a specific metabolic pathway. nih.gov The strategic placement of fluorine can block sites of metabolism, leading to an improved pharmacokinetic profile. researchgate.net The difluoromethyl group, for example, has been shown to be a valuable motif in drug discovery for modulating the properties of bioactive molecules. researchgate.net
Table 1: Impact of Phenyl Ring Fluorination on Receptor Affinity
| Compound | Substitution Pattern | Key Observation | Reference |
|---|---|---|---|
| Analog A | 4-Fluoro | Substitution of chlorine with fluorine at the 4-position was found to inhibit decarboxylation in certain plant leaves. | nih.gov |
| Analog B | 2,4-Difluoro | The 2,4-difluoro pattern creates a specific electronic distribution that can be crucial for binding to target proteins. | mdpi.com |
| Analog C | 3,4-Difluoro | Often explored to understand the spatial and electronic requirements of the binding pocket. | iucr.org |
Influence of Amide Linkage Modifications on Pharmacological Profile
The amide bond is a critical functional group in many pharmaceuticals, contributing to structural rigidity and forming key hydrogen bonds with biological targets. However, it can be susceptible to hydrolysis by metabolic enzymes. Modifications to the amide linkage in this compound analogues are explored to enhance stability and modulate activity.
Strategies include:
N-Alkylation or N-Arylation: Introducing substituents on the amide nitrogen can influence the molecule's conformation and hydrogen bonding capacity.
Amide Bond Isosteres: Replacing the amide group with bioisosteres such as esters, ketones, or reversed amides can improve metabolic stability while retaining the necessary binding interactions. nih.gov For example, replacing a potentially unstable acetamide (B32628) group with more stable bioisosteres has led to new series of receptor antagonists with improved potency. nih.gov
Role of Substituents on the Phenyl Ring and Acetamide Moiety
Beyond the fluorine atoms, other substituents on the phenyl ring and modifications to the acetamide portion play a crucial role in defining the SAR.
Phenyl Ring Substituents: The addition of other groups (e.g., chloro, methyl, methoxy) to the 2,4-difluorophenyl ring can fine-tune the electronic and steric properties of the molecule. lumenlearning.comlibretexts.org Activating groups (electron-donating) can increase the electron density of the ring, potentially enhancing its interaction with certain targets, while deactivating groups (electron-withdrawing) have the opposite effect. libretexts.orglibretexts.org The position of these substituents (ortho, meta, para) also directs their influence on the molecule's interaction with a target. lumenlearning.com
Acetamide Moiety Modifications: The methylene (B1212753) bridge (-CH2-) and the terminal amide group (-NH2) of the acetamide moiety are key sites for modification. Introducing substituents on the alpha-carbon can create chiral centers, potentially leading to stereospecific interactions with the target. Extending the carbon chain or incorporating it into a ring system are other strategies to explore the binding pocket and optimize the pharmacological profile. nih.gov
Lead Compound Identification and Optimization Strategiesnih.govwiley.com
Identifying a promising lead compound is a critical step in the drug discovery process. Once a hit compound like a this compound derivative shows desired activity, lead optimization strategies are employed to enhance its potency, selectivity, and drug-like properties. wiley.comresearchgate.net
Scaffold Exploration and Diversification through Synthetic Libraries
The this compound core is an attractive scaffold for building combinatorial libraries. By systematically introducing a wide variety of chemical groups at different positions on the scaffold, chemists can rapidly generate a large number of diverse analogues. nih.gov This high-throughput synthesis and screening approach allows for a broad exploration of the chemical space around the core structure. This method helps in identifying key structural motifs that contribute to the desired biological activity and in developing a comprehensive SAR. nih.gov
Bioisosteric Replacements in this compound Analoguesnih.govcambridgemedchemconsulting.com
Bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological properties. nih.govcambridgemedchemconsulting.com This is a powerful tool in lead optimization. nih.gov
In the context of this compound analogues, bioisosteric replacements can be applied to:
The Phenyl Ring: Replacing the phenyl ring with other aromatic heterocycles like pyridine (B92270) or thiophene (B33073) can alter solubility, polarity, and metabolic stability, while potentially introducing new interaction points with the target.
The Fluorine Atoms: While fluorine itself is often a bioisosteric replacement for hydrogen, other halogens like chlorine or functional groups such as a cyano or trifluoromethyl group can be explored to probe the steric and electronic requirements of the binding site. cambridgemedchemconsulting.com
The Amide Group: As mentioned, the amide bond can be replaced by a variety of other functional groups (e.g., sulfonamides, ureas, carbamates) to improve stability and modulate activity. nih.gov
Table 2: Examples of Bioisosteric Replacements for the this compound Scaffold
| Original Group | Bioisosteric Replacement | Potential Advantage | Reference |
|---|---|---|---|
| Phenyl | Pyridyl, Thienyl | Modulate polarity, solubility, and metabolic pathways. | cambridgemedchemconsulting.com |
| -F | -Cl, -CN, -CF3 | Alter electronic properties and binding interactions. | cambridgemedchemconsulting.com |
| -CO-NH- (Amide) | -SO2-NH- (Sulfonamide) | Increased metabolic stability. | nih.gov |
| -O- | -CF2- | Mimic ether linkage with altered electronics and stability. | cambridgemedchemconsulting.com |
Computational Approaches in Rational Drug Design
The integration of computational methods into medicinal chemistry has revolutionized the discovery and development of new therapeutic agents. For scaffolds like this compound, these in silico techniques provide powerful tools for identifying novel biological targets, designing potent and selective derivatives, and predicting pharmacokinetic profiles long before a compound is synthesized. This computational-first approach significantly shortens development timelines and reduces the costs associated with drug discovery by focusing laboratory efforts on molecules with the highest probability of success.
Virtual Screening and Hit Identification for Novel Targets
Virtual screening is a cornerstone of modern hit identification, allowing researchers to computationally screen vast libraries of compounds against a biological target to find molecules with potential therapeutic activity. vipergen.com This process is significantly faster and more cost-effective than traditional high-throughput screening (HTS). sygnaturediscovery.com The goal is to identify a "hit," a molecule with confirmed activity against the target, which can then serve as a starting point for further optimization.
The process begins with the generation of a large compound library, which can contain millions of commercially available or synthetically accessible molecules. sygnaturediscovery.com For a scaffold like this compound, a virtual screening campaign could involve searching for existing analogs or using the core structure as a query to find similar molecules. These libraries are then filtered using computational methods. A common approach is structure-based virtual screening, which requires the three-dimensional structure of the target protein. Docking programs are used to predict how each molecule in the library might bind to the target's active site, scoring and ranking them based on predicted binding affinity. nih.gov
Alternatively, ligand-based virtual screening is employed when the target structure is unknown. This method uses the structure of a known active molecule, like a derivative of this compound, to create a pharmacophore model. nih.govresearchgate.net A pharmacophore defines the essential steric and electronic features required for biological activity, such as hydrogen bond donors, acceptors, and hydrophobic regions. nih.gov The compound library is then searched for molecules that match this pharmacophore model. acs.org
The virtual screening process acts as a funnel, progressively narrowing down a large initial library to a manageable number of high-priority candidates for experimental testing. acs.org
Table 1: Representative Virtual Screening Workflow
| Stage | Description | Typical Number of Compounds |
|---|---|---|
| Initial Library | A large collection of diverse or focused compounds (e.g., ZINC database, Enamine REAL). sygnaturediscovery.comacs.org | > 1,000,000 |
| Pharmacophore or Docking Screen | Initial fast screening to find molecules that fit the basic binding hypothesis. nih.govacs.org | 10,000 - 50,000 |
| Drug-Likeness Filtering | Application of filters like Lipinski's Rule of Five to remove compounds with poor physicochemical properties. acs.org | 1,000 - 5,000 |
| Final Selection | Visual inspection and selection of a diverse set of promising compounds for synthesis and biological assay. | 10 - 100 |
This systematic approach helps identify novel hits for new biological targets, providing the chemical starting points for developing next-generation therapeutics based on the this compound scaffold. researchgate.net
Ligand-Based and Structure-Based Rational Design of Novel Derivatives
Once a hit compound is identified, rational drug design strategies are employed to optimize its properties, transforming it into a potent and selective "lead" compound. These strategies are broadly categorized as ligand-based or structure-based.
Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown, but a set of active molecules (ligands) has been identified. The design of new derivatives is guided by the information gleaned from these known active compounds. A key LBDD technique is Quantitative Structure-Activity Relationship (QSAR), which develops mathematical models that correlate the chemical structures of compounds with their biological activities. By analyzing how structural modifications affect activity, these models can predict the potency of newly designed derivatives.
Another LBDD approach involves creating pharmacophore models from active ligands. nih.gov For a series of active this compound derivatives, a pharmacophore model would capture the common structural features essential for their interaction with the target. This model then serves as a template for designing new molecules that retain these key features while exploring modifications to other parts of the scaffold to improve properties like potency or selectivity.
Structure-Based Drug Design (SBDD) is a powerful approach used when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This method allows for the direct visualization of how a ligand, such as a this compound derivative, binds to its target. nih.gov
Using molecular docking simulations, medicinal chemists can place the scaffold into the target's binding site and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov This detailed understanding allows for the rational design of modifications to the scaffold to enhance these interactions. For example, a chemist might add a hydroxyl group to form a new hydrogen bond with a specific amino acid residue in the binding pocket or modify an aromatic ring to improve hydrophobic packing. Techniques like fragment growing, where a small, weakly binding fragment is elaborated upon to increase its affinity, are also central to SBDD. nih.gov
Table 2: Comparison of Ligand-Based and Structure-Based Design
| Feature | Ligand-Based Drug Design (LBDD) | Structure-Based Drug Design (SBDD) |
|---|---|---|
| Primary Requirement | A set of known active ligands. | 3D structure of the biological target. |
| Core Principle | Assumes similar molecules have similar activities. | Utilizes knowledge of the target's binding site to guide design. |
| Key Techniques | QSAR, Pharmacophore Modeling. nih.gov | Molecular Docking, Molecular Dynamics, Fragment Growing. nih.govnih.gov |
| Primary Goal | To create new molecules that share the key features of known active compounds. | To design molecules that fit optimally into the target's binding site. |
Both approaches provide a rational framework for modifying the this compound scaffold to create novel derivatives with enhanced therapeutic potential.
Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
A significant reason for the failure of drug candidates in clinical trials is poor pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov To address this, computational models are now widely used to predict the ADME profile of compounds early in the discovery process. This allows chemists to prioritize molecules that are not only potent but also have a greater chance of being effective in the body.
Predictive ADME modeling relies on the development of QSAR models that correlate a compound's structural features with its pharmacokinetic behavior. nih.gov For instance, human intestinal absorption can be predicted by modeling permeability across Caco-2 cell monolayers, a common in vitro surrogate. nih.govraco.cat These models use calculated molecular descriptors such as:
Lipophilicity (logP/logD): Affects how well a drug can cross cell membranes. nih.gov
Polar Surface Area (PSA): Relates to hydrogen bonding potential and membrane permeability. nih.gov
Hydrogen Bond Donors and Acceptors: Key determinants of solubility and binding. nih.gov
Molecular Flexibility (e.g., Radius of Gyration): Can impact how easily a molecule passes through membranes. nih.gov
By inputting the structure of a designed this compound derivative into these models, researchers can obtain predictions for key ADME properties. For example, software tools like SwissADME or ADMET-Simulator can rapidly calculate a range of properties, including gastrointestinal absorption, blood-brain barrier permeability, and potential inhibition of cytochrome P450 enzymes (which are crucial for drug metabolism). researchgate.netresearchgate.net This in silico analysis helps guide the design process, enabling chemists to modify structures to improve predicted ADME outcomes—for example, by adjusting lipophilicity to enhance absorption or blocking a site prone to rapid metabolism.
Table 3: Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value/Classification | Importance in Drug Design |
|---|---|---|
| Molecular Formula | C₈H₇F₂NO uni.lu | Basic structural information. |
| Molecular Weight | 171.15 g/mol uni.lu | Influences diffusion and absorption. |
| XlogP3 | 0.9 uni.lu | A measure of lipophilicity; affects absorption and distribution. |
| Hydrogen Bond Donors | 1 | Affects solubility and receptor binding. |
| Hydrogen Bond Acceptors | 1 | Affects solubility and receptor binding. |
| Gastrointestinal (GI) Absorption | High (Predicted) | Essential for orally administered drugs. |
| Blood-Brain Barrier (BBB) Permeant | Yes (Predicted) | Determines if the compound can act on the central nervous system. |
Note: Predicted values are generated by computational models and require experimental validation.
This predictive capability ensures that the rational design of novel this compound derivatives is a multiparameter optimization process, balancing the need for high potency with the requirement for favorable drug-like properties.
Conclusion and Future Research Directions
Emerging Trends and Prospective Research Avenues for Difluorophenyl Acetamides in Interdisciplinary Science
The broader family of difluorophenyl acetamides is a fertile ground for scientific inquiry, with research highlighting their potential in diverse areas. A significant trend is the exploration of these compounds in medicinal chemistry for the development of novel therapeutic agents. The presence of fluorine atoms is often a key feature, as they can enhance the metabolic stability and binding affinity of molecules to biological targets. nih.gov
Research into various derivatives has shown a range of biological activities:
Antimicrobial and Antifungal Activity: Certain difluorophenyl acetamide (B32628) derivatives are being investigated for their potential to combat infectious diseases. For instance, studies on related acetamide structures have demonstrated that the inclusion of a difluorophenyl group can contribute to antimicrobial and antifungal properties. ontosight.ai Fluconazole, a well-known antifungal agent, contains a 2,4-difluorophenyl group, underscoring the importance of this moiety in the design of antifungal drugs. acs.org
Anticancer Properties: The potential of difluorophenyl acetamides in oncology is another promising research avenue. Some studies on complex molecules containing the N-(2,5-difluorophenyl)acetamide structure suggest their potential as anticancer agents. evitachem.com Research on acetamide derivatives bearing a methylsulfonyl unit has also revealed significant antitumor activity against certain cancer cell lines. tandfonline.com
Antidepressant and Neurological Applications: The scaffold of N-substituted phenylacetamides is being explored for the development of agents targeting the central nervous system. Research has been conducted on 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives as potential antidepressant agents. nih.gov This suggests that the core acetamide structure, when appropriately functionalized, can be tailored for neurological applications.
Antiparasitic Agents: A notable study on aryl acetamide triazolopyridazines revealed the remarkable role of fluorine in their potency against the parasite Cryptosporidium. nih.gov This highlights the potential for designing novel antiparasitic drugs based on the difluorophenyl acetamide scaffold.
The table below summarizes the research findings on various difluorophenyl acetamide derivatives and their potential applications.
| Compound Class/Derivative | Potential Application/Biological Activity | Research Focus |
| Aryl Acetamide Triazolopyridazines | Antiparasitic (against Cryptosporidium) | Investigating the role of fluorine in enhancing potency. nih.gov |
| 2-(2-Acetylaminophenyl)-N-(4-chlorophenyl)-2,2-difluoroacetamide | Anticancer, Antimicrobial, Anti-inflammatory | Exploring the diverse pharmacological properties of difluoroacetamide backbone. ontosight.ai |
| N-(2,5-difluorophenyl)-2-sulfanyl-acetamide derivatives | Anticancer | Use as an intermediate in synthesizing complex molecules for drug discovery. evitachem.com |
| Acetamide-derived compounds with a methylsulfonyl unit | Antibacterial, Antitumor | Evaluating the bioactivity of modifications to the acetamide structure. tandfonline.com |
| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives | Antidepressant | Development of novel agents for neurological disorders. nih.gov |
The prospective research avenues for difluorophenyl acetamides are not limited to medicinal chemistry. The unique electronic properties conferred by the fluorine atoms make them interesting candidates for materials science applications, although this area is less explored. The ability of fluorine to modulate properties like lipophilicity and conformational preference could be leveraged in the design of functional materials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
